molecular formula C20H12ClF3N2O B2634835 5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338954-80-6

5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2634835
CAS No.: 338954-80-6
M. Wt: 388.77
InChI Key: RILSCTGQKJEEDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes that involve reactions such as esterification, hydrazination, cyclization, and nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyridine ring and the various substituents .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the trifluoromethyl group is often involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoromethyl group could affect its polarity and solubility .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : This compound and its derivatives have been synthesized using various methods, contributing to the field of organic chemistry. These methods involve interactions with different chemicals to create various derivatives with potentially useful properties (Moustafa & Girgis, 2007).

  • Crystal Structure Determination : The crystal structures of synthesized compounds are analyzed using X-ray diffraction techniques. This research is crucial for understanding the molecular configuration and bonding characteristics of such compounds (Moustafa & Girgis, 2007).

Chemical Reactivity and Applications

  • Chemical Reactivity Studies : Research on the reactivity of this compound with various reagents has led to the synthesis of new pyridine and fused pyridine derivatives. These studies are significant for developing novel compounds with potential applications in various fields (Al-Issa, 2012).

  • Optical and Junction Characteristics : Investigations into the optical and diode characteristics of pyridine derivatives have been conducted. Such studies are essential for potential applications in electronics and materials science (Zedan, El-Taweel, & El-Menyawy, 2020).

Potential Biological Activities

  • Antifungal Activity : Some derivatives of this compound have been tested for antifungal activity, indicating potential applications in medicine and agriculture (Ibrahim et al., 2008).

  • Antimicrobial Evaluation : The antimicrobial properties of certain pyrimidine derivatives of this compound have also been explored, further suggesting its potential use in medical applications (Abdelghani et al., 2017).

Miscellaneous Applications

  • Complexation with Metals : Research has been conducted on the complexation of derivatives of this compound with various metals, hinting at applications in materials science and possibly in dye manufacturing (Sadeek et al., 2015).

  • Potential in Textile Industry : Derivatives of this compound have been used in synthesizing disperse dyes, which could have applications in the textile industry, particularly in dyeing polyester and nylon fabrics (Abolude et al., 2021).

Safety and Hazards

This compound could potentially be hazardous due to the presence of the chlorophenyl and trifluoromethyl groups. It’s important to handle it with care and use appropriate personal protective equipment .

Properties

IUPAC Name

5-(4-chlorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N2O/c21-18-6-4-14(5-7-18)16-9-15(10-25)19(27)26(12-16)11-13-2-1-3-17(8-13)20(22,23)24/h1-9,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILSCTGQKJEEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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